molecular formula C11H9N3O B545687 Oxidative stress inhibitor TR

Oxidative stress inhibitor TR

Cat. No.: B545687
M. Wt: 199.21 g/mol
InChI Key: PTURKWMTXBWRGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxidative stress inhibitor TR is a compound designed to mitigate oxidative stress by targeting specific pathways and molecules involved in the redox balance within cells. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body’s ability to detoxify these reactive intermediates or repair the resulting damage. This compound plays a crucial role in maintaining cellular homeostasis and protecting cells from oxidative damage, which is implicated in various diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxidative stress inhibitor TR typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reagents used in these reactions include reducing agents, oxidizing agents, and catalysts that facilitate the formation of desired bonds .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions: Oxidative stress inhibitor TR undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced forms of the compound, each with distinct antioxidant properties. These products can be further analyzed to determine their efficacy in mitigating oxidative stress .

Scientific Research Applications

Oxidative stress inhibitor TR has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of oxidative stress inhibitor TR involves its interaction with key molecules and pathways involved in redox regulation. The compound acts by:

Comparison with Similar Compounds

Uniqueness: Oxidative stress inhibitor TR is unique due to its specific mechanism of action and its ability to modulate multiple pathways involved in oxidative stress. Unlike some other antioxidants that target only one type of ROS or pathway, this compound offers a more comprehensive approach to mitigating oxidative damage .

Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

2-Methyl-5H-benzo[d]pyrazolo[5,1-b][1,3]oxazin-5-imine

InChI

InChI=1S/C11H9N3O/c1-7-6-10-14(13-7)9-5-3-2-4-8(9)11(12)15-10/h2-6,12H,1H3

InChI Key

PTURKWMTXBWRGY-UHFFFAOYSA-N

SMILES

N=C1C2=CC=CC=C2N3C(O1)=CC(C)=N3

Canonical SMILES

CC1=NN2C3=CC=CC=C3C(=N)OC2=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TR

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.